BenchChemオンラインストアへようこそ!

2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide

Lipophilicity Drug-likeness Blood-Brain Barrier Permeability Potential

2-Chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide (CAS 848658-75-3) is a synthetic, low-molecular-weight (297.78 g/mol) benzodioxepin derivative featuring a characteristic chloroacetamide warhead and a branched 2-methylpropyl substituent. The compound is cataloged by multiple research chemical suppliers (e.g., Santa Cruz Biotechnology, MedChemExpress) as a specialty building block for medicinal chemistry and chemical biology probe development.

Molecular Formula C15H20ClNO3
Molecular Weight 297.78
CAS No. 848658-75-3
Cat. No. B2498172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide
CAS848658-75-3
Molecular FormulaC15H20ClNO3
Molecular Weight297.78
Structural Identifiers
SMILESCC(C)C(C1=CC2=C(C=C1)OCCCO2)NC(=O)CCl
InChIInChI=1S/C15H20ClNO3/c1-10(2)15(17-14(18)9-16)11-4-5-12-13(8-11)20-7-3-6-19-12/h4-5,8,10,15H,3,6-7,9H2,1-2H3,(H,17,18)
InChIKeyXMUMZMQOEWGUCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide (CAS 848658-75-3): Physicochemical and Structural Baseline for Procurement


2-Chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide (CAS 848658-75-3) is a synthetic, low-molecular-weight (297.78 g/mol) benzodioxepin derivative featuring a characteristic chloroacetamide warhead and a branched 2-methylpropyl substituent [1]. The compound is cataloged by multiple research chemical suppliers (e.g., Santa Cruz Biotechnology, MedChemExpress) as a specialty building block for medicinal chemistry and chemical biology probe development [1]. Its structure combines a seven-membered 1,5-benzodioxepin ring system, which confers conformational constraint and moderate lipophilicity (XLogP3-AA = 3.1), with an electrophilic α-chloroacetamide moiety that can serve as a covalent trap or reactive handle [1]. This combination of physicochemical properties and reactive functionality positions the compound as a procurement candidate for fragment-based drug discovery (FBDD), targeted covalent inhibitor (TCI) design, and the synthesis of bifunctional degraders (e.g., PROTACs), where precise control of linker geometry and reactivity is required .

Why Generic Substitution Fails for 2-Chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide: The Criticality of the Chloroacetamide Warhead and Branched Alkyl Chain


In-class benzodioxepin analogues lacking the α-chloroacetamide warhead (e.g., N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide, CAS 33631-94-6) or possessing an unbranched alkyl linker (e.g., 2-chloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide) are not functionally interchangeable with the target compound [1][2]. The chloroacetamide group introduces a distinct electrophilic reactivity profile, enabling irreversible covalent engagement with nucleophilic residues (e.g., cysteine) in biological targets—a property absent in the non-halogenated acetamide analog [1]. Simultaneously, the 2-methylpropyl substituent sterically shields the amide bond, reducing non-specific hydrolysis relative to less hindered analogs, while its branched architecture alters the conformational landscape and lipophilicity (XLogP3-AA = 3.1 vs. 1.2 for the unsubstituted acetamide comparator) [1][2]. These orthogonal structural features mean that substituting a simpler benzodioxepin acetamide will result in a loss of both covalent trapping capability and the specific stereoelectronic and pharmacokinetic properties conferred by the branched alkyl domain. The quantitative evidence below substantiates why procurement decision-makers should not treat these compounds as generic equivalents.

Quantitative Differentiation Evidence: 2-Chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide vs. In-Class Analogs


Enhanced Lipophilicity Driven by 2-Methylpropyl Substitution vs. Unsubstituted Acetamide Analog

The target compound exhibits a significantly higher computed octanol-water partition coefficient (XLogP3-AA = 3.1) compared to the unsubstituted benzodioxepin acetamide comparator, N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide (XLogP3-AA = 1.2) [1][2]. This 1.9 log unit increase, representing a ~79-fold greater partitioning into the organic phase, is directly attributable to the 2-methylpropyl group and the chlorine atom in the target compound. This property is critical for researchers seeking compounds with improved passive membrane permeability, a key determinant of oral bioavailability and CNS exposure. The absence of the branched alkyl chain in the comparator results in substantially lower lipophilicity, limiting its utility in cellular assays requiring membrane transit [1][2].

Lipophilicity Drug-likeness Blood-Brain Barrier Permeability Potential

Increased Molecular Complexity and Rotatable Bond Count Enables Diverse Conformational Sampling

The target compound possesses 20 heavy atoms and 4 rotatable bonds, compared to 15 heavy atoms and 1 rotatable bond for the unsubstituted acetamide analog, N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide [1][2]. The additional rotatable bonds in the target compound arise from the 2-methylpropyl chain and the chloroacetyl linkage, enabling a broader conformational ensemble. This is quantified by a higher molecular complexity score (324 vs. 175 for the comparator, as per Cactvs 3.4.6.11 and 3.4.8.18, respectively) [1][2]. Higher complexity and conformational flexibility are advantageous for fragment growing and for exploring diverse binding poses during structure-activity relationship (SAR) campaigns, where rigid fragments often fail to adapt to protein binding pockets [1][2].

Conformational flexibility Fragment-based drug design Target engagement

Presence of an Electrophilic Chloroacetamide Warhead for Covalent Target Engagement vs. Non-Covalent Acetamide

The target compound incorporates a reactive α-chloroacetamide moiety (exact mass: 297.1131712 Da), whereas the comparator N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide contains a standard, non-halogenated acetamide (exact mass: 207.08954328 Da) [1][2]. The chlorine atom in the target compound lowers the LUMO energy of the carbonyl, making it susceptible to nucleophilic attack by cysteine thiols or other biological nucleophiles. This enables irreversible, covalent inhibition of target proteins—a mechanism that can confer prolonged pharmacodynamic effects and enhanced biochemical efficiency. In contrast, the comparator acetamide cannot form covalent adducts, limiting its utility to reversible binding applications [1][2].

Covalent inhibitor Electrophilic warhead Target residence time

High-Value Application Scenarios for 2-Chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide (CAS 848658-75-3) in Discovery Research


Targeted Covalent Inhibitor (TCI) Probe Synthesis

The electrophilic chloroacetamide warhead of the target compound makes it directly applicable in the design of covalent chemical probes for cysteine-containing protein targets (e.g., kinases, deubiquitinases, or viral proteases). Its moderate lipophilicity (XLogP3-AA = 3.1) and conformational flexibility (4 rotatable bonds) facilitate optimization of linker geometry for optimal warhead positioning [1][2]. Procurement of this compound, rather than a non-covalent analog, is essential when the research goal requires irreversible target engagement and extended target residence time.

Fragment Growing for Benzodioxepin-Based Muscarinic M3 Receptor Antagonist Optimization

The 1,5-benzodioxepin scaffold is a validated pharmacophore for muscarinic M3 receptor antagonism, with demonstrated oral activity and bladder selectivity in rat models as reported for structurally related derivatives [2]. The target compound's 2-methylpropyl extension and chloroacetamide handle provide a synthetically tractable starting point for fragment growing and library synthesis aimed at improving M3 receptor affinity, subtype selectivity (M3 over M1/M2), and pharmacokinetic properties. The higher molecular complexity (score: 324) and lipophilicity (XLogP3-AA = 3.1) relative to simpler benzodioxepin acetamides offer a distinct advantage in exploring hydrophobic sub-pockets within the M3 orthosteric binding site [1].

PROTAC Linker and Bifunctional Degrader Chemistry

The combination of a stable benzodioxepin ring, a branched alkyl chain, and a reactive chloroacetamide makes this compound a versatile intermediate for constructing heterobifunctional degraders (PROTACs). The chloroacetamide can be used as a temporary protecting group or as a covalent anchor to a target protein, while the benzodioxepin moiety can be functionalized to attach an E3 ligase ligand. The 4 rotatable bonds provide the required conformational flexibility for the degrader to form a productive ternary complex, a property absent in more rigid analogs [1].

Quote Request

Request a Quote for 2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.